2-Methyl-3-oxopentanoic acid

Description

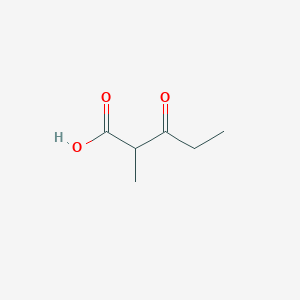

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLYPQZWYOHATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864548 | |

| Record name | 2-Methyl-3-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-3-ketovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

30 mg/mL | |

| Record name | 2-Methyl-3-ketovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14925-93-0 | |

| Record name | 2-Methyl-3-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-oxovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14925-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-ketovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Significance of 2-Methyl-3-oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine. While a transient metabolite in healthy individuals, its accumulation serves as a key biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD) and Propionic Acidemia. This technical guide provides an in-depth exploration of the role of this compound in human metabolism, its enzymatic regulation, and its pathological implications. Detailed experimental protocols for its quantification and the assessment of related enzyme activity are provided, alongside a quantitative overview of its levels in various physiological and pathological states. Furthermore, its potential, indirect influence on critical signaling pathways such as mTOR is discussed.

Introduction

This compound is a chiral α-keto acid that occupies a central position in the mitochondrial degradation pathway of isoleucine.[1][2][3] In healthy individuals, it is efficiently converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a multi-enzyme assembly crucial for the catabolism of all three BCAAs.[3] However, genetic defects affecting the BCKAD complex or downstream enzymes lead to the accumulation of this compound and other BCAA-derived ketoacids, resulting in severe metabolic disturbances.

Metabolic Pathway of Isoleucine Catabolism

The breakdown of isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions, with this compound as a key intermediate.

Pathophysiological Significance

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the BCKAD complex. This enzymatic block leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including this compound, in blood, urine, and cerebrospinal fluid. The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death. The characteristic sweet odor of the urine, resembling maple syrup, is due to the presence of these ketoacids.

Propionic Acidemia

Propionic acidemia is another inborn error of metabolism resulting from a deficiency of the enzyme propionyl-CoA carboxylase. This enzyme is responsible for converting propionyl-CoA, a product of isoleucine and valine catabolism, to methylmalonyl-CoA. In propionic acidemia, the buildup of propionyl-CoA leads to its alternative metabolism, including the condensation of two molecules of propionyl-CoA to form this compound.[4][5][6] Therefore, elevated levels of this compound are also a diagnostic marker for this disorder.[4]

Quantitative Data

The concentration of this compound is a critical diagnostic marker. The following tables summarize typical concentrations in healthy individuals and in patients with MSUD and propionic acidemia.

| Analyte | Matrix | Age Group | Concentration (nmol/mL) | Reference |

| Isoleucine | Plasma | <24 months | 23-149 | [7] |

| 2-17 years | 26-150 | [7] | ||

| ≥18 years | 29-153 | [7] | ||

| This compound | Plasma | All | Not routinely detected or very low | Inferred from healthy metabolism |

| Allo-isoleucine | Plasma | All | <5 | [7] |

Table 1: Normal Plasma Concentrations of Isoleucine and Related Metabolites.

| Analyte | Matrix | Condition | Fold Increase (vs. Normal) | Reference |

| Isoleucine | Plasma | MSUD (crisis) | ~9x | [8] |

| This compound | Plasma | MSUD | Significantly elevated | [9] |

| This compound | Urine | Propionic Acidemia | "Considerable amounts" | [4][6] |

Table 2: Altered Concentrations in Pathological States.

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol outlines the general steps for the analysis of organic acids, including this compound, in a urine sample.

Methodology:

-

Sample Preparation: Thaw a frozen urine sample (typically 1-2 mL). To a specific volume of urine normalized to creatinine concentration (e.g., volume containing 1 µmol creatinine), add a known amount of an internal standard (e.g., tropic acid).[3]

-

Oximation: To stabilize the keto group of this compound and other ketoacids, perform an oximation step. This is typically achieved by adding an oximating reagent like hydroxylamine hydrochloride in a basic solution and heating.[10]

-

Acidification and Extraction: Acidify the sample to a pH below 2 using hydrochloric acid. Extract the organic acids into an organic solvent such as ethyl acetate. This step is often repeated to ensure complete extraction.[1][11]

-

Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.

-

Derivatization: To increase the volatility of the organic acids for gas chromatography, convert them to their trimethylsilyl (TMS) esters. This is commonly done by adding a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine and heating.[3]

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and polarity on the GC column and then fragmented and detected by the mass spectrometer.

-

Quantification: Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum. Quantify the concentration by comparing its peak area to that of the internal standard.

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity Assay

This spectrophotometric assay measures the activity of the BCKAD complex by monitoring the reduction of NAD+ to NADH.

Principle: The oxidative decarboxylation of this compound by the BCKAD complex is coupled to the reduction of NAD+, which can be measured by an increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: e.g., 30 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl₂, 0.2 mM EDTA, and 0.1% Triton X-100.

-

Cofactors: 2.5 mM NAD+, 0.4 mM Coenzyme A (CoA), 0.2 mM Thiamine pyrophosphate (TPP).

-

Substrate: this compound (typically in the low millimolar range).

-

Enzyme source: Tissue homogenate or isolated mitochondria.

Procedure:

-

Prepare the reaction mixture: In a cuvette, combine the assay buffer and cofactors.

-

Pre-incubation: Add the enzyme source to the reaction mixture and incubate for a few minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction: Add the substrate, this compound, to the cuvette to start the reaction.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculate activity: The rate of NADH production is proportional to the BCKAD activity and can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Interaction with Signaling Pathways: The mTOR Connection

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is well-established that branched-chain amino acids, particularly leucine, are potent activators of mTOR complex 1 (mTORC1). While the direct effect of this compound on mTORC1 has not been extensively studied, its position as a direct catabolite of isoleucine suggests an indirect role. In conditions where BCAA catabolism is impaired, such as MSUD, the accumulation of BCAAs, including isoleucine, would be expected to hyperactivate mTORC1 signaling, contributing to the complex pathophysiology of the disease. Conversely, in a healthy state, the efficient flux of isoleucine through its catabolic pathway, including the conversion of this compound, is part of the homeostatic mechanism that regulates mTORC1 activity in response to nutrient availability.

Conclusion

This compound is more than a simple metabolic intermediate; it is a crucial indicator of metabolic health. Its quantification provides a powerful diagnostic tool for serious inborn errors of metabolism. Understanding its role within the broader context of BCAA metabolism and its potential influence on major signaling pathways like mTOR opens avenues for novel therapeutic strategies aimed at managing these complex metabolic disorders. The experimental protocols provided herein offer a starting point for researchers to further investigate the intricate role of this important molecule in human health and disease.

References

- 1. aurametrix.weebly.com [aurametrix.weebly.com]

- 2. erndim.org [erndim.org]

- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. [2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased excretion of lactate, glutarate, 3-hydroxyisovalerate and 3-methylglutaconate during clinical episodes of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excretion of 2-methyl-3-oxovaleric acid in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of (S)- and (R)-2-oxo-3-methylvaleric acid in plasma of patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metbio.net [metbio.net]

- 10. scispace.com [scispace.com]

- 11. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Metabolic Intermediate: A Historical and Technical Overview of 2-Methyl-3-oxopentanoic Acid

For Immediate Release

This technical guide delves into the historical context surrounding the identification and study of 2-Methyl-3-oxopentanoic acid, a pivotal intermediate in branched-chain amino acid metabolism. While not marked by a singular "discovery" event typical of targeted synthetic molecules, its scientific story is intrinsically linked to the broader exploration of amino acid catabolism in the mid-20th century. This document provides a historical narrative, key experimental data from early research, detailed protocols, and logical diagrams for researchers, scientists, and professionals in drug development.

Historical Context: From Amino Acid to Keto Acid

The journey to understanding this compound begins with its precursor, the essential amino acid L-isoleucine, first isolated by German chemist Felix Ehrlich in 1903.[1] As the fundamental building blocks of proteins were identified, the subsequent challenge for biochemists was to unravel their metabolic fates within the body. By the mid-20th century, the concept of amino acid catabolism, including processes like transamination and oxidative decarboxylation, was a frontier of biochemical research.

It was within this vibrant field of study that this compound, also known by its historical name α-keto-β-methylvaleric acid, was identified. It is now understood to be the direct product of the transamination of L-isoleucine.[2] This reaction, where the amino group of isoleucine is transferred to an α-keto acid (like α-ketoglutarate), is the initial and crucial step in its breakdown pathway.

While numerous researchers were investigating branched-chain amino acid pathways, a comprehensive early study that detailed the synthesis and properties of this keto acid was published in 1951 by Alton Meister in the Journal of Biological Chemistry. This work, "Studies on d- and l-alpha-keto-beta-methylvaleric acids," represents a landmark in the characterization of this compound and provided foundational knowledge for subsequent metabolic research. The identification of this keto acid was critical for understanding genetic metabolic disorders such as Maple Syrup Urine Disease (MSUD), where a deficiency in the subsequent enzymatic step leads to the toxic buildup of this and other branched-chain keto acids.[2]

Quantitative Data from Early Characterization

The following table summarizes key quantitative data for the 2,4-dinitrophenylhydrazone derivative of α-keto-β-methylvaleric acid, a stable derivative used for characterization in early studies due to the instability of the free keto acid. Data is sourced from the pivotal 1951 paper by Alton Meister.

| Property | Value (for 2,4-dinitrophenylhydrazone derivative) | Citation |

| Melting Point (d-isomer) | 155-156 °C | [2] (from Meister, 1951) |

| Melting Point (l-isomer) | 155-156 °C | [2] (from Meister, 1951) |

| Melting Point (racemic mixture) | 165-166 °C | [2] (from Meister, 1951) |

| Elemental Analysis (Nitrogen) | Calculated: 18.06%, Found: 18.00% | [2] (from Meister, 1951) |

(Note: The free acid is an oil and was characterized through this crystalline derivative).

Experimental Protocols from Historical Literature

The following protocols are adapted from the methodologies described by Alton Meister in his 1951 publication, representing a key historical method for the preparation and isolation of this compound (α-keto-β-methylvaleric acid).

Synthesis of l-α-Keto-β-methylvaleric Acid

This procedure details the enzymatic synthesis of the keto acid from L-isoleucine using an L-amino acid oxidase preparation from snake venom (Crotalus adamanteus).

Materials:

-

L-isoleucine

-

Snake venom (lyophilized Crotalus adamanteus)

-

Catalase

-

0.2 M Potassium phosphate buffer, pH 7.8

-

2,4-Dinitrophenylhydrazine solution (in 2 N HCl)

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Concentrated HCl

Procedure:

-

A solution of 1.0 mmole of L-isoleucine in 100 cc of 0.2 M potassium phosphate buffer (pH 7.8) was prepared.

-

To this solution, 20 mg of venom and 0.5 mg of catalase were added.

-

The mixture was incubated at 38°C with continuous aeration for 4 hours. Aeration is critical to provide the necessary oxygen for the oxidative deamination reaction.

-

Following incubation, the reaction mixture was brought to a pH of approximately 2 by the addition of concentrated HCl.

-

The keto acid product was extracted from the acidified solution into ethyl acetate.

-

The keto acid was then transferred from the ethyl acetate phase into an aqueous phase by extraction with a sodium bicarbonate solution.

-

For characterization, the keto acid in the bicarbonate solution was precipitated as its 2,4-dinitrophenylhydrazone derivative by adding an excess of the 2,4-dinitrophenylhydrazine reagent.

-

The resulting precipitate was collected, washed, and recrystallized from a mixture of alcohol and ethyl acetate for purification and subsequent analysis.

Isolation as 2,4-Dinitrophenylhydrazone Derivative

This protocol outlines the method for isolating and purifying the keto acid for characterization.

Procedure:

-

To the final aqueous keto acid solution, an excess of 2,4-dinitrophenylhydrazine in 2 N HCl was added.

-

The mixture was allowed to stand to ensure complete precipitation of the derivative.

-

The crude hydrazone precipitate was collected by filtration.

-

The collected solid was dissolved in a minimal amount of a hot mixture of 95% ethanol and ethyl acetate.

-

The solution was allowed to cool slowly to promote crystallization.

-

The purified crystals of the 2,4-dinitrophenylhydrazone were collected by filtration, dried, and used for melting point determination and elemental analysis.

Visualizations

The following diagrams illustrate the key metabolic context and the experimental logic described in the historical literature.

Caption: Metabolic formation of this compound from L-isoleucine.

Caption: Workflow for the 1951 enzymatic synthesis and isolation of the keto acid.

References

A Comprehensive Technical Guide to 2-Methyl-3-oxopentanoic Acid and its Synonyms in Scientific Research

For researchers, scientists, and professionals in drug development, a clear understanding of key metabolic compounds is paramount. This guide provides an in-depth overview of 2-Methyl-3-oxopentanoic acid, a molecule of significant interest in metabolic research, particularly in the context of inborn errors of metabolism. This document will explore its various synonyms, quantitative data from scientific literature, relevant experimental protocols, and its role in metabolic pathways.

Synonyms and Nomenclature

This compound is known by several names in scientific literature, which can often lead to confusion. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate communication of research findings. The compound's nomenclature is primarily based on its structural features as a derivative of pentanoic acid.

Below is a table summarizing the most common synonyms for this compound.

| Synonym Type | Name |

| IUPAC Name | This compound[1][2] |

| 3-Methyl-2-oxopentanoic acid[3][4] | |

| Common Name | 2-Methyl-3-ketovaleric acid[2][5][6] |

| 2-Methyl-3-oxovaleric acid[2][5][6] | |

| 3-Methyl-2-oxovaleric acid[7][8] | |

| alpha-Keto-beta-methylvaleric acid (KMV)[3][9][10] | |

| α-Keto-β-methylvaleric acid[10] | |

| Metabolite Name | Ketoisoleucine |

| CAS Registry Number | 14925-93-0 (for this compound)[1][2][5][6][11] |

| 1460-34-0 (for 3-Methyl-2-oxopentanoic acid)[3] |

Quantitative Data

Quantitative data on this compound is often presented in the context of its accumulation in the metabolic disorder Maple Syrup Urine Disease (MSUD).[1][5][12] In this condition, the deficiency of the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex leads to the buildup of branched-chain amino acids and their corresponding alpha-keto acids, including this compound (often referred to as KMV in this context).[1][5][12]

The following table summarizes key quantitative findings from the literature.

| Parameter | Value | Context | Reference |

| Reference Range in Urine | ≤ 2.1 mmol/mol creatinine | For a-Keto-b-Methylvaleric Acid | [10] |

| Concentration for in vitro neurotoxicity studies | 1-20 mM | Protective effect of KMV on BV-2 microglial cells under hypoxia | [13] |

| Inhibition of Respiratory Chain | ~40% reduction in ¹⁴CO₂ production | Effect of 1-5 mM KIC, KMV, or KIV on energy metabolism in rat cerebral cortex | [14] |

| Increase in Lactate Release and Glucose Utilization | ~42% increase | Effect of 1-5 mM KIC, KMV, or KIV in rat cortical prisms | [14] |

| Inhibition of Respiratory Chain Complex I-III | ~60% inhibition | Effect of KIC, KMV, or KIV | [14] |

| Limits of Detection (LOD) in HPLC | 1.3-5.4 nM | For α-keto acids including KMV using DMB derivatization | [2] |

| Limits of Quantification (LOQ) in HPLC | 4.2-18 nM | For α-keto acids including KMV using DMB derivatization | [2] |

| Intracellular Concentrations in K562 cells | 1.55-316 pmol/1 × 10⁶ cells | For various α-keto acids | [2] |

Metabolic Pathway

This compound is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[10][15] The pathway involves the transamination of isoleucine to form α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][10] A deficiency in this enzyme complex leads to the accumulation of this and other branched-chain α-keto acids, resulting in Maple Syrup Urine Disease (MSUD).[1][5][7]

Caption: Metabolic pathway of isoleucine catabolism.

Experimental Protocols

Analysis of Intracellular α-Keto Acids by HPLC with Fluorescence Detection

This method allows for the sensitive quantification of α-keto acids, including α-keto-β-methylvaleric acid, in cellular extracts.[2]

1. Sample Preparation:

-

K562 cells are cultured and harvested.

-

Intracellular metabolites are extracted from a known number of cells.

2. Derivatization:

-

An aqueous solution of the α-keto acid standards or the cell extract is mixed with a derivatization reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2]

-

The DMB solution is prepared by dissolving 1.6 mg of DMB·2HCl in 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O.[2]

-

40 µL of the DMB solution is added to 40 µL of the α-keto acid solution in a sealed tube.[2]

-

The mixture is heated at 85 °C for 45 minutes.[2]

-

After heating, the solution is cooled on ice for 5 minutes.[2]

-

The derivatization solution is then diluted fivefold with 65 mM NaOH aqueous solution to prevent peak splitting of certain derivatives.[2]

3. HPLC Analysis:

-

25 µL of the diluted, derivatized sample is injected into an HPLC system equipped with a fluorescence detector.[2]

-

An internal standard, such as α-ketovaleric acid (KV), is used for quantification.[2]

-

The calibration curves are generated by plotting the ratio of the peak areas of the DMB-keto acid derivatives to the internal standard against their respective concentrations.[2]

Caption: Workflow for HPLC analysis of α-keto acids.

In Vitro Neurotoxicity and Oxidative Stress Assays

The neurotoxic effects of this compound and its isomers are often studied using in vitro models. These experiments typically involve exposing cultured cells (e.g., neuronal or glial cells) to the compound and measuring various parameters related to cell viability, oxidative stress, and mitochondrial function.[9][13][14]

General Protocol Outline:

-

Cell Culture: Primary neurons or relevant cell lines (e.g., BV-2 microglia) are cultured under standard conditions.[13]

-

Treatment: Cells are exposed to varying concentrations of α-keto-β-methylvaleric acid (KMV) for a defined period.[13]

-

Assessment of Oxidative Stress:

-

Lipid Peroxidation: Measured by assays such as thiobarbituric acid-reactive substances (TBA-RS).[9]

-

Reactive Oxygen Species (ROS) Production: Assessed using fluorescent probes.[13]

-

Antioxidant Defenses: Total radical-trapping antioxidant potential (TRAP) and total antioxidant reactivity (TAR) can be measured. The activities of antioxidant enzymes like catalase, glutathione peroxidase, and superoxide dismutase are also determined.[9]

-

-

Assessment of Mitochondrial Function:

-

Cell Viability and Apoptosis: Cell viability can be assessed using assays like MTT or LDH release.[13] Apoptotic markers such as caspase activation can also be measured.[13]

Conclusion

This compound, along with its various synonyms, is a critical metabolite in the breakdown of isoleucine. Its accumulation in Maple Syrup Urine Disease highlights its potential neurotoxicity and its importance as a biomarker for this and potentially other metabolic disorders.[7][16][17] The experimental protocols outlined in this guide provide a foundation for researchers to investigate the synthesis, detection, and biological effects of this compound. A thorough understanding of its nomenclature and metabolic context is essential for advancing research in metabolic diseases and drug development.

References

- 1. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 6. echemi.com [echemi.com]

- 7. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 8. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 11. 2-methyl-3-oxo-pentanoic acid | 14925-93-0 [chemicalbook.com]

- 12. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. a-Keto-b-Methylvaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 16. foodb.ca [foodb.ca]

- 17. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

The Biological Significance of 2-Methyl-3-Ketovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-ketovaleric acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Under normal physiological conditions, it is efficiently metabolized by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex. However, in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), its accumulation to toxic levels leads to severe neurological damage and metabolic crisis. This technical guide provides an in-depth exploration of the biological significance of 2-methyl-3-ketovaleric acid, detailing its metabolic pathway, pathophysiological roles, and the analytical methods for its detection. The guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in drug development for metabolic disorders.

Introduction

2-Methyl-3-ketovaleric acid is a branched-chain α-keto acid (BCKA) derived from the transamination of L-isoleucine.[1][2] Its metabolism is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), which also includes leucine and valine. The irreversible oxidative decarboxylation of 2-methyl-3-ketovaleric acid is catalyzed by the multi-enzyme BCKAD complex, a critical regulatory point in BCAA metabolism.[1][3]

The primary clinical significance of 2-methyl-3-ketovaleric acid lies in its role as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder caused by a deficiency in the BCKAD complex.[1][3][4] In MSUD, impaired BCKAD activity leads to the accumulation of BCAAs and their corresponding BCKAs, including 2-methyl-3-ketovaleric acid, in bodily fluids.[1][4] This accumulation is responsible for the characteristic sweet odor of the urine and cerumen in affected individuals and, more critically, for the severe neurological symptoms associated with the disease.[1][4] Elevated levels of 2-methyl-3-ketovaleric acid are also observed in propionic acidemia, another inherited metabolic disorder.[5][6]

This guide will elucidate the metabolic pathways involving 2-methyl-3-ketovaleric acid, its role in the pathophysiology of MSUD, and detailed protocols for its quantification.

Metabolism of 2-Methyl-3-Ketovaleric Acid

The catabolism of isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions, with the formation and subsequent degradation of 2-methyl-3-ketovaleric acid being a central step.

Formation of 2-Methyl-3-Ketovaleric Acid

The initial step in isoleucine catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), which converts L-isoleucine to 2-methyl-3-ketovaleric acid.[7] This reaction utilizes α-ketoglutarate as the amino group acceptor, producing glutamate.

Degradation by the Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) Complex

The subsequent and irreversible step is the oxidative decarboxylation of 2-methyl-3-ketovaleric acid by the BCKAD complex.[1][3] This multi-enzyme complex is located in the inner mitochondrial membrane and is comprised of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[1] The BCKAD complex converts 2-methyl-3-ketovaleric acid to α-methylbutyryl-CoA, which is further metabolized to yield acetyl-CoA and propionyl-CoA.

References

- 1. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 2. medlink.com [medlink.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NP-MRD: Showing NP-Card for 2-Methyl-3-ketovaleric acid (NP0000265) [np-mrd.org]

- 6. [2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P. aeruginosa Metabolome Database: 2-Keto-3-methyl-valerate (PAMDB000605) [pseudomonas.umaryland.edu]

2-Methyl-3-oxopentanoic Acid: A Technical Guide to Natural Sources and Endogenous Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxopentanoic acid, also known as 2-methyl-3-ketovaleric acid or α-keto-β-methylvaleric acid, is a 3-oxo monocarboxylic acid that serves as a critical intermediate in human metabolism.[1][2][3] As a human metabolite, its primary significance lies in its role within the catabolic pathway of the essential branched-chain amino acid (BCAA), isoleucine.[4] The accumulation of this ketoacid in biological fluids is a key diagnostic marker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD) and propionic acidemia.[5][6] This guide provides a comprehensive overview of the endogenous production of this compound, its known natural sources, quantitative data, and detailed experimental protocols for its analysis.

Endogenous Production: The Isoleucine Catabolic Pathway

The sole pathway for the endogenous production of this compound in humans is through the degradation of L-isoleucine, an essential amino acid obtained from dietary protein. This process is initiated in the mitochondria and involves a series of enzymatic reactions.

The first step is a reversible transamination of L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT). This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding L-glutamate and (S)-3-methyl-2-oxopentanoate, the specific enantiomer of this compound.[7]

The subsequent and irreversible step is the oxidative decarboxylation of the resulting α-keto acid. This reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a large multi-enzyme complex located on the inner mitochondrial membrane.[8] The BCKD complex converts this compound into 2-methylbutanoyl-CoA, which then proceeds through several more steps to ultimately yield acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[8]

Pathophysiology

Deficiency in the BCKD enzyme complex, caused by mutations in the genes encoding its subunits, leads to the rare autosomal recessive disorder known as Maple Syrup Urine Disease (MSUD).[7][8][9][10] This enzymatic block prevents the breakdown of all three BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids.[4][8][9] Consequently, this compound, along with α-ketoisocaproic acid and α-ketoisovaleric acid, accumulates to toxic levels in the blood, cerebrospinal fluid, and urine.[4][5][7] This accumulation is responsible for the characteristic sweet, maple syrup-like odor of the urine and earwax in affected individuals and leads to severe neurological damage, including cerebral edema and encephalopathy, if left untreated.[7][10][11]

Elevated levels of this compound are also a characteristic finding in propionic acidemia, another inborn error of metabolism affecting the catabolism of propionyl-CoA.[5][6][12][13]

Natural Sources

While predominantly recognized as an endogenous metabolite, this compound has been identified in microorganisms.

-

Microorganisms: It is a known metabolite in Saccharomyces cerevisiae (baker's and brewer's yeast), where it is produced during fermentation as part of amino acid metabolism.[14]

-

Food and Plants: The presence of this compound in food is not well-documented. It is not commonly listed as a major volatile organic compound (VOC) in studies of fruit aromas, although related branched-chain esters and acids derived from amino acid metabolism contribute to the flavor profiles of fruits like bananas and Morinda royoc.[2][15] Its presence in fermented foods and beverages derived from yeast is plausible but requires more specific quantitative research.

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter for diagnosing and monitoring metabolic disorders. Levels are typically low or undetectable in healthy individuals but are significantly elevated in patients with MSUD.

| Biological Matrix | Condition | Analyte | Concentration Range |

| Plasma | Healthy / Normal | 2-Keto-3-Methylvaleric Acid | 10 - 30 µmol/L[3] |

| Maple Syrup Urine Disease (MSUD) | 2-Keto-3-Methylvaleric Acid | Significantly Elevated[4][7] | |

| Urine | Healthy / Normal | 2-Keto-3-Methylvaleric Acid | Low / Undetectable |

| Maple Syrup Urine Disease (MSUD) | 2-Keto-3-Methylvaleric Acid | Highly Elevated[5][16] | |

| Propionic Acidemia | 2-Methyl-3-oxovaleric acid | Demonstrable in considerable amounts[6] |

Note: Quantitative values for disease states can vary widely depending on the patient's clinical condition (e.g., during a metabolic crisis), diet, and the specific MSUD phenotype.[17][18]

Experimental Protocols

The analysis of this compound, a polar and semi-volatile keto acid, requires specific sample preparation and analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for urinary organic acid profiling, while High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for plasma samples.[1][19][20][21][22]

Key Experiment: GC-MS Analysis of Urinary Organic Acids

This protocol involves extraction of the organic acids from a urine matrix, followed by a two-step derivatization to increase volatility for GC analysis.

1. Sample Preparation and Extraction:

-

Sample: Use a random urine sample. Samples can be stored at -20°C until analysis.[23]

-

Internal Standard: Add an appropriate internal standard (e.g., heptanoylglycine) to the urine sample for quantification.[23][24]

-

Acidification: Acidify the sample with HCl to convert organic acids to their protonated, less polar form.[24]

-

Salting Out: Add sodium chloride to the sample to increase the ionic strength of the aqueous layer, which reduces the solubility of organic acids and improves extraction efficiency.[24]

-

Liquid-Liquid Extraction (LLE): Perform a sequential extraction using water-immiscible organic solvents such as ethyl acetate and/or diethyl ether.[24] Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Drying: Combine the organic layers and evaporate the solvent to complete dryness under a gentle stream of nitrogen.[24] Precise control of temperature during this step is crucial to prevent loss of more volatile acids.[24]

2. Derivatization:

-

Step 1: Methoximation: Reconstitute the dried extract in pyridine and add methoxyamine HCl.[23] Incubate the mixture (e.g., 60°C for 30-90 minutes) to convert the keto group of this compound into a stable methoxime derivative. This step is critical to prevent the formation of multiple silylated isomers from keto-enol tautomerization.[25]

-

Step 2: Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.[23][24] Incubate (e.g., 60-75°C for 30-60 minutes). This reaction replaces the active hydrogen on the carboxylic acid group with a nonpolar trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable for GC analysis.[24][25]

3. GC-MS Instrumental Analysis:

-

Injection: Inject 1-2 µL of the final derivatized sample into the GC-MS system.

-

Gas Chromatography (GC):

-

Column: Use a nonpolar capillary column, such as a CP-Sil 8 CB or DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A typical oven program starts at a low temperature (e.g., 60-80°C), holds for a few minutes, and then ramps at a controlled rate (e.g., 3-10°C/min) to a final temperature of around 280-300°C, followed by a hold period.[1][24]

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Data is typically acquired in full scan mode (e.g., m/z 50-550) to identify compounds based on their mass spectra by comparison to spectral libraries (e.g., NIST).[24] For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and specificity.

-

Alternative Method: HPLC Analysis

High-Performance Liquid Chromatography, often coupled with mass spectrometry (HPLC-MS) or after derivatization for UV or fluorescence detection, provides an alternative for quantifying branched-chain keto acids, especially in serum or plasma.[21][22][26]

-

Sample Preparation: Typically involves simple protein precipitation with a solvent like methanol, followed by centrifugation.[22]

-

Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile or methanol) run in a gradient elution mode.[22][27]

-

Detection: Mass spectrometry (e.g., Q-TOF/MS) allows for direct detection without derivatization, offering high sensitivity and specificity.[22] Alternatively, derivatization with reagents like 4-Nitro-1,2-phenylenediamine can be used to create a UV-active derivative for HPLC-UV analysis.[21]

References

- 1. jeol.com [jeol.com]

- 2. Volatile compounds of Morinda royoc L. fruit at two ripening stages [redalyc.org]

- 3. 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Determination of (S)- and (R)-2-oxo-3-methylvaleric acid in plasma of patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]

- 11. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. DELETE - Genetics of Propionic Acidemia (Propionyl CoA Carboxylase Deficiency) Workup: Laboratory Studies, Other Tests, Histologic Findings [emedicine.medscape.com]

- 14. Saccharomyces cerevisiae in the Production of Fermented Beverages [mdpi.com]

- 15. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages [mdpi.com]

- 16. MAPLE SYRUP URINE DISEASE (MSUD) [metagene.de]

- 17. Diagnosis of an intermediate case of maple syrup urine disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nutrition Management Guidelines for MSUD | Southeast Regional Genetics Network [managementguidelines.net]

- 19. researchgate.net [researchgate.net]

- 20. Organic Acids, Comprehensive, Quantitative, Urine - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Role of 2-Methyl-3-oxopentanoic Acid in Maple Syrup Urine Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids. Among these accumulating metabolites, 2-Methyl-3-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, derived from the transamination of isoleucine, plays a significant role in the pathophysiology of the disease. While the neurotoxicity in MSUD is often primarily attributed to the accumulation of leucine and its ketoacid, α-ketoisocaproic acid, emerging evidence highlights the distinct and synergistic contributions of this compound to the neurological damage observed in patients. This technical guide provides an in-depth analysis of the involvement of this compound in MSUD, including its biochemical basis, quantitative data on its accumulation, detailed experimental protocols for its analysis, and its impact on cellular signaling pathways.

Introduction: The Biochemical Lesion in Maple Syrup Urine Disease

Maple Syrup Urine Disease (MSUD) is caused by mutations in the genes encoding the subunits of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[1] This multi-enzyme complex is responsible for the irreversible oxidative decarboxylation of the branched-chain α-ketoacids (BCKAs) derived from the essential amino acids leucine, isoleucine, and valine.[1] A deficiency in BCKAD activity leads to the systemic accumulation of these BCAAs and their respective ketoacids: α-ketoisocaproic acid (KIC) from leucine, α-ketoisovaleric acid (KIV) from valine, and this compound (also known as α-keto-β-methylvaleric acid, KMV) from isoleucine.[1] The accumulation of these compounds is toxic, particularly to the central nervous system, leading to a range of clinical manifestations from poor feeding and lethargy in neonates to seizures, coma, and irreversible neurological damage if left untreated.[2]

This compound: A Key Pathogenic Metabolite

This compound is the α-ketoacid analogue of the branched-chain amino acid isoleucine. In healthy individuals, it is an intermediate in the catabolic pathway of isoleucine and is efficiently decarboxylated by the BCKAD complex. However, in MSUD patients, its concentration, along with other BCKAs, is significantly elevated in plasma, urine, and cerebrospinal fluid.[3]

Data Presentation: Quantitative Levels of this compound

The following table summarizes the reported concentrations of this compound in plasma and urine of healthy individuals and patients with classic MSUD. These values highlight the dramatic accumulation of this metabolite in the disease state.

| Analyte | Matrix | Patient Population | Concentration Range | Unit |

| This compound | Plasma | Healthy Individuals | 10 - 30[4] | µmol/L |

| Classic MSUD Patients | Significantly elevated (often part of total BCKA measurement) | µmol/L | ||

| Urine | Healthy Individuals | 0 - 83.5[5] | nmol/mg Creatinine | |

| Classic MSUD Patients | Markedly elevated (diagnostic marker)[6] | nmol/mg Creatinine |

Note: Specific quantitative ranges for this compound in plasma of MSUD patients are often reported as part of the total branched-chain ketoacid concentration and can vary widely depending on the patient's metabolic state and dietary management. The presence of 2-keto-3-methylvaleric acid is a key diagnostic marker in urine organic acid profiles of MSUD patients.[6]

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and monitoring of MSUD. The following sections detail the methodologies for its analysis in urine and for assessing its neurotoxic effects in a cell-based model.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Profiling

GC-MS is the gold standard for the analysis of organic acids in urine and is a key diagnostic tool for MSUD.[7] The following protocol provides a general workflow for this analysis.

Objective: To extract, derivatize, and quantify this compound and other organic acids in a urine sample.

Materials:

-

Urine sample

-

Internal standard (e.g., 2-ketocaproic acid)

-

Hydroxylamine hydrochloride

-

Saturated sodium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine sample to room temperature and vortex.

-

Centrifuge at 3000 rpm for 10 minutes to remove sediment.

-

Transfer a specific volume of the supernatant (normalized to creatinine concentration) to a glass tube.

-

Add a known amount of the internal standard solution.

-

-

Oximation:

-

Add hydroxylamine hydrochloride solution to the urine sample.

-

Incubate at 60°C for 30 minutes to convert keto groups to oximes. This step is crucial for the stable derivatization of ketoacids like this compound.[8]

-

-

Extraction:

-

Acidify the sample with hydrochloric acid to a pH of approximately 1.

-

Add saturated sodium chloride solution to increase the ionic strength of the aqueous phase.

-

Perform a liquid-liquid extraction by adding ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction process on the aqueous layer and combine the organic extracts.

-

-

Drying and Evaporation:

-

Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge.

-

-

Derivatization:

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separate the TMS-derivatized organic acids on the capillary column using a temperature gradient program.

-

Detect the compounds using the mass spectrometer in full scan or selected ion monitoring (SIM) mode.

-

Identify this compound based on its characteristic retention time and mass spectrum.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

-

Experimental Workflow for GC-MS Analysis of Urinary Organic Acids

References

- 1. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 2. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. a-Keto-b-methylvaleric Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Origin of the two peaks for 2-keto-3-methylvaleric acid produced by the oximation of the keto acids occurring in maple syrup urine disase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aurametrix.weebly.com [aurametrix.weebly.com]

- 10. erndim.org [erndim.org]

An In-depth Technical Guide on the Pathophysiology of Propionic Acidemia and 2-Methyl-3-oxopentanoic Acid Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic acidemia (PA) is a rare, autosomal recessive metabolic disorder resulting from the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and a cascade of toxic metabolites, including 2-methylcitrate and 2-Methyl-3-oxopentanoic acid, which disrupt cellular metabolism and function. The pathophysiology of PA is complex, involving direct enzymatic inhibition, mitochondrial dysfunction, oxidative stress, and epigenetic modifications. This guide provides a comprehensive overview of the molecular mechanisms underlying propionic acidemia, with a specific focus on the accumulation of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of the disease and aid in the development of novel therapeutic strategies.

Introduction

Propionic acidemia is a serious inborn error of metabolism with significant morbidity and mortality.[1] It is caused by mutations in the PCCA or PCCB genes, which encode the α and β subunits of the biotin-dependent enzyme propionyl-CoA carboxylase (PCC), respectively.[2] PCC plays a crucial role in the catabolism of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[2] Its deficiency leads to the accumulation of propionyl-CoA in the mitochondrial matrix, triggering a cascade of metabolic disturbances that underpin the clinical manifestations of the disease, including metabolic acidosis, hyperammonemia, lethargy, and neurological damage.[1] A key, yet less discussed, aspect of PA pathophysiology is the formation of aberrant metabolites, such as this compound, which contribute to the overall toxic state.

Pathophysiology of Propionic Acidemia

The core of propionic acidemia's pathophysiology lies in the functional deficiency of PCC, which catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA.[1] The resulting buildup of propionyl-CoA has several detrimental downstream effects:

Propionyl-CoA Accumulation and its Immediate Consequences

With the primary metabolic route blocked, propionyl-CoA is shunted into alternative pathways, leading to the formation of several toxic compounds:

-

Propionic Acid: Excess propionyl-CoA is hydrolyzed to propionic acid, contributing to metabolic acidosis.[2]

-

Propionylcarnitine: Propionyl-CoA is conjugated with carnitine to form propionylcarnitine, which is then excreted in the urine. This process can lead to a secondary carnitine deficiency, impairing the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2]

-

2-Methylcitrate: In a key pathological reaction, propionyl-CoA condenses with oxaloacetate, a Krebs cycle intermediate, in a reaction catalyzed by citrate synthase. This produces 2-methylcitrate, a potent inhibitor of several Krebs cycle enzymes.[3]

-

3-Hydroxypropionate: This metabolite is formed through an alternative oxidation pathway of propionate.[1]

-

This compound: This keto acid is formed from the condensation of two molecules of propionyl-CoA.[4]

Mitochondrial Dysfunction and Oxidative Stress

The accumulation of propionyl-CoA and its derivatives severely impairs mitochondrial function. The inhibition of the Krebs cycle by 2-methylcitrate disrupts cellular energy production.[3] Furthermore, the altered mitochondrial metabolism leads to the overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[1][5] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to the multi-organ pathology seen in PA.[5]

Hyperammonemia

A common and life-threatening complication of propionic acidemia is hyperammonemia. Propionyl-CoA acts as a competitive inhibitor of N-acetylglutamate synthase (NAGS), a key enzyme in the urea cycle.[6][7] NAGS produces N-acetylglutamate, an allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting step of the urea cycle. Inhibition of NAGS leads to a decrease in urea synthesis and the subsequent accumulation of ammonia in the blood.[2]

Epigenetic Modifications

Recent studies have highlighted the role of propionyl-CoA in epigenetic regulation. Propionyl-CoA can serve as a substrate for histone propionylation, a post-translational modification that can alter chromatin structure and gene expression.[8][9] Increased histone propionylation has been observed in cellular and animal models of propionic acidemia and may contribute to the long-term complications of the disease by dysregulating gene expression programs.[8]

Accumulation of this compound

This compound is a characteristic metabolite found in the urine of patients with propionic acidemia.[4][10] Its formation is a direct consequence of the high intracellular concentrations of propionyl-CoA.

Synthesis of this compound

This compound is synthesized through the condensation of two molecules of propionyl-CoA. This reaction is analogous to the formation of acetoacetate from two molecules of acetyl-CoA in ketogenesis. The accumulation of the substrate, propionyl-CoA, drives this alternative metabolic pathway.

Pathophysiological Role of this compound

While the presence of this compound is a diagnostic marker for propionic acidemia, its specific contribution to the pathophysiology of the disease is not as well-characterized as that of other metabolites like 2-methylcitrate. However, as a keto acid, it contributes to the overall metabolic acidosis. Further research is needed to fully elucidate its potential toxic effects and impact on cellular function.

Quantitative Data

The following tables summarize key quantitative data related to the pathophysiology of propionic acidemia.

| Metabolite | Patient Plasma Concentration (µM) | Control Plasma Concentration (µM) | Reference |

| Propionylcarnitine (C3) | 2.5 - 103.6 fold increase | Normal | [11] |

| 2-Methylcitric Acid | Significantly elevated | Not typically detected | [12] |

| Glycine | Elevated | Normal | [1] |

| Ammonia | Elevated | Normal | [1] |

| Enzyme | Inhibitor | Ki (mM) | Km (mM) | Reference |

| N-acetylglutamate synthase | Propionyl-CoA | 0.71 | - | [6] |

| Citrate Synthase | 2-Methylcitrate | 1.5 - 7.6 | - | [3] |

| Aconitase | 2-Methylcitrate | 1.5 - 7.6 | - | [3] |

| Isocitrate Dehydrogenase (NAD+) | 2-Methylcitrate | 1.5 - 7.6 | - | [3] |

| Isocitrate Dehydrogenase (NADP+) | 2-Methylcitrate | 1.5 - 7.6 | - | [3] |

| Mitochondrial Citrate Transporter | 2-Methylcitrate | - | 3.3 (apparent) | [3] |

Experimental Protocols

Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the qualitative and quantitative analysis of organic acids, including this compound, in urine samples.

Methodology:

-

Sample Preparation: A urine sample, normalized to creatinine concentration, is used. Internal standards are added for quantification.

-

Oximation: Keto acids are converted to their oxime derivatives by treatment with hydroxylamine. This step is crucial for the stable derivatization of compounds like this compound.[13]

-

Extraction: The organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.[13]

-

Derivatization: The dried extract is derivatized to form trimethylsilyl (TMS) esters. This process increases the volatility and thermal stability of the organic acids, making them suitable for GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used derivatizing agent.[13][14]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and polarity on the GC column. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum for each, which allows for their identification and quantification.[15]

Propionyl-CoA Carboxylase (PCC) Enzyme Assay

This assay measures the activity of the PCC enzyme in patient-derived cells, such as fibroblasts or lymphocytes, to confirm the diagnosis of propionic acidemia.

Methodology:

-

Cell Culture and Lysate Preparation: Patient-derived fibroblasts or lymphocytes are cultured under standard conditions. The cells are then harvested and lysed to release the mitochondrial enzymes, including PCC.[16]

-

Radiolabeling Assay: The most common method involves a radiometric assay. The cell lysate is incubated with the substrates for the PCC reaction: propionyl-CoA, ATP, and radiolabeled bicarbonate ([¹⁴C]NaHCO₃).[16][17]

-

Reaction and Product Separation: PCC catalyzes the incorporation of the radiolabeled carboxyl group from bicarbonate into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA. The reaction is stopped, and the unincorporated [¹⁴C]NaHCO₃ is removed.[17]

-

Quantification: The amount of radioactivity incorporated into the product is measured using a scintillation counter. The enzyme activity is then calculated and compared to that of control samples.[17]

-

Non-Radiometric HPLC-based Assay: An alternative method involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the methylmalonyl-CoA product from the propionyl-CoA substrate without the use of radioisotopes.[18][19]

Visualizations

Core Pathophysiology of Propionic Acidemia

References

- 1. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 3. Effect of 2-methylcitrate on citrate metabolism: implications for the management of patients with propionic acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excretion of 2-methyl-3-oxovaleric acid in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Cellular Stress, Antioxidant System Response, Mitochondrial Function, and Metabolic Alterations in the Pathophysiology of Propionic Acidemia: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 10. [2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multi-omics studies in cellular models of methylmalonic acidemia and propionic acidemia reveal dysregulation of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. erndim.org [erndim.org]

- 15. metbio.net [metbio.net]

- 16. Case Western Reserve University [case.edu]

- 17. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 18. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of Short-Chain Keto Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of short-chain keto acids (SCKAs), focusing on their structure, metabolism, and signaling roles. The information is tailored for professionals in research and drug development, with an emphasis on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Physicochemical Properties of Branched-Chain Keto Acids

Short-chain keto acids are organic compounds characterized by a carboxylic acid group and a ketone group. The most prevalent in biological systems are the branched-chain keto acids (BCKAs), which are derived from the catabolism of branched-chain amino acids (BCAAs). The key physicochemical properties of the three primary BCKAs are summarized below.

| Property | α-Ketoisocaproate (KIC) from Leucine | α-Ketoisovalerate (KIV) from Valine | α-Keto-β-methylvalerate (KMV) from Isoleucine |

| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃ | C₆H₁₀O₃ |

| Molecular Weight | 130.1 g/mol | 116.12 g/mol [1] | 130.14 g/mol |

| pKa (Strongest Acidic) | Not explicitly found | 3.37[1] | ~2.3, 2.65±0.54[2][3] |

Metabolic Pathway of Branched-Chain Keto Acids

The catabolism of BCKAs is a critical metabolic pathway, primarily regulated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of BCKAs, converting them into their respective acyl-CoA derivatives. These products can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.

Signaling Pathways Involving Short-Chain Keto Acids and Related Metabolites

SCKAs and structurally similar molecules like ketone bodies can act as signaling molecules, influencing key cellular processes through various pathways. Two prominent pathways are the mTOR and G-protein coupled receptor (GPCR) signaling cascades.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Certain keto acids, such as α-ketoglutarate, can influence mTOR signaling. Activation of this pathway, often in response to nutrient availability, leads to the phosphorylation of downstream effectors that promote protein synthesis and other anabolic processes.

G-Protein Coupled Receptor (GPCR) Signaling

Ketone bodies, which are chemically related to SCKAs, can activate specific G-protein coupled receptors, such as GPR41 and GPR43.[4][5] This interaction initiates a signaling cascade that can modulate cellular functions like inflammation and lipolysis.[5] The activation of these receptors by their ligands leads to the dissociation of the G-protein subunits, which in turn regulate the activity of downstream effector enzymes.

Experimental Protocols

Quantification of Short-Chain Keto Acids by UPLC-MS/MS

This protocol outlines a method for the sensitive detection and quantification of SCKAs in serum or tissue samples.

1. Sample Preparation and Extraction:

-

For serum samples, perform protein precipitation by adding a suitable organic solvent like methanol.

-

For tissue samples, homogenize in an appropriate buffer and then proceed with protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

2. Derivatization:

-

To enhance chromatographic separation and detection sensitivity, derivatize the SCKAs in the supernatant. A common method involves using o-phenylenediamine (OPD) or 3-nitrophenylhydrazine (3-NPH).

-

The derivatization reaction typically requires incubation at an elevated temperature for a specific duration.

3. Liquid-Liquid Extraction:

-

Extract the derivatized SCKAs from the aqueous solution using an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to concentrate the derivatized analytes.

-

Reconstitute the dried residue in a solvent compatible with the UPLC-MS/MS system.

4. UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into a UPLC system coupled to a tandem mass spectrometer.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the derivatized SCKAs.

5. Data Analysis:

-

Construct a standard curve using known concentrations of derivatized SCKA standards.

-

Quantify the SCKAs in the samples by comparing their peak areas to the standard curve.

Spectrophotometric Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This protocol describes a method to measure the enzymatic activity of the BCKDH complex in tissue extracts.

1. Tissue Homogenization and Extraction:

-

Homogenize fresh or frozen tissue samples in an ice-cold extraction buffer.

-

Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the mitochondrial fraction where the BCKDH complex is located.

2. Assay Reaction:

-

Prepare an assay buffer containing necessary cofactors such as NAD+, coenzyme A, and thiamine pyrophosphate.

-

Add the tissue extract to the assay buffer.

-

Initiate the enzymatic reaction by adding a specific BCKA substrate, such as α-ketoisovalerate.

3. Spectrophotometric Measurement:

-

The BCKDH-catalyzed reaction produces NADH.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a spectrophotometer.

-

The rate of increase in absorbance is directly proportional to the BCKDH enzyme activity.

4. Calculation of Enzyme Activity:

-

Use the Beer-Lambert law and the molar extinction coefficient of NADH to calculate the rate of NADH production.

-

Express the enzyme activity in units such as nmol/min/mg of protein.

Analysis of mTOR Signaling Pathway by Western Blotting

This protocol provides a method to assess the activation state of key proteins in the mTOR signaling pathway.

1. Cell Lysis and Protein Extraction:

-

Treat cells with the SCKA of interest or other stimuli.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a suitable method like the BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1).

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

4. Detection and Analysis:

-

Wash the membrane to remove unbound secondary antibodies.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation state of the signaling pathway.

References

- 1. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]

Methodological & Application

Synthesis of 2-Methyl-3-oxopentanoic Acid: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-methyl-3-oxopentanoic acid, a molecule of interest in metabolic research and as a potential building block in pharmaceutical synthesis. The synthesis is achieved through a two-step process commencing with a directed (crossed) Claisen condensation to form the β-keto ester intermediate, ethyl 2-methyl-3-oxopentanoate, followed by its saponification to yield the target carboxylic acid. This application note includes comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a keto acid that plays a role in amino acid metabolism. Its synthesis in a laboratory setting is crucial for further investigation of its biological functions and for its utilization as a precursor in the development of more complex molecules. The synthetic route described herein is a robust method employing common organic chemistry transformations.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |